molecular formula C4H9ClO B1280204 4-Chlorobutan-2-ol CAS No. 2203-34-1

4-Chlorobutan-2-ol

Cat. No. B1280204
CAS RN: 2203-34-1
M. Wt: 108.57 g/mol
InChI Key: AKMIPCJUTXDZKR-UHFFFAOYSA-N
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Description

4-Chlorobutan-2-ol is a chemical compound that has been studied in various contexts, including its effects on protein denaturation and its potential use in synthesis and biological applications. While the provided papers do not directly discuss 4-Chlorobutan-2-ol, they do mention related compounds and their chemical behaviors, which can provide insights into the properties and reactions of 4-Chlorobutan-2-ol.

Synthesis Analysis

The synthesis of related chlorinated butanol compounds and their derivatives has been explored in several studies. For instance, 4-chlorobutanal acetal was synthesized from γ-butyrolactone through a series of reactions including ring-opening, halogenation, catalytic hydrogenation, and acetalization, achieving a total yield of 46.6% . This suggests that similar methodologies could potentially be applied to the synthesis of 4-Chlorobutan-2-ol.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chlorobutan-2-ol has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was elucidated, revealing a Z conformation about the C=C bond . This level of structural detail is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving chlorinated butanol derivatives have been studied, such as the [2+2] cycloaddition with radical 1,4-addition to access functionalized cyclobuta[a]naphthalen-4-ols . Additionally, the interaction of 4-chlorobutan-1-ol with ribonuclease A was shown to induce unusual reversible and irreversible thermal unfolding of the protein . These findings indicate that chlorinated butanol derivatives can participate in complex chemical reactions and interact with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butanol derivatives can be inferred from studies on similar compounds. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis techniques . The presence of a chloro substituent in butanol derivatives is likely to influence properties such as boiling point, solubility, and reactivity.

Scientific Research Applications

Thermal Unfolding of Proteins

  • Thermal Denaturation of Ribonuclease A : 4-Chlorobutanol influences the thermal denaturation of ribonuclease A. It induces reversible thermal transitions at specific concentrations, altering the protein's conformation and unfolding temperature. This effect aids in understanding protein stability and the mechanism of denaturation (Mehta, Kundu, & Kishore, 2004).
  • Cytochrome c Thermal Unfolding : 4-Chlorobutanol affects the thermal unfolding of cytochrome c. At various concentrations, it causes reversible or irreversible transitions, providing insights into protein folding and stability mechanisms (Mehta, Kundu, & Kishore, 2003).

Molecular Structure and Conformation

  • Conformational Composition Study : Gas-phase electron diffraction and ab initio molecular orbital calculations on 2-chlorobutane, a related compound, reveal its molecular structure and conformational composition, aiding in the understanding of similar molecules (Aarset, Hagen, & Stōlevik, 2001).

Environmental Implications

  • Identification in Drinking Water : 4-Chlorobutan-2-ol has been identified as a potential disinfection by-product in treated drinking water. Understanding its formation and presence is crucial for water treatment and quality control (Jobst et al., 2011).

Photocatalysis and Decomposition

  • Degradation of Organic Pollutants : Research on the degradation of 4-chloro 2-aminophenol using microwave and photocatalysis methods sheds light on the potential use of 4-Chlorobutan-2-ol in environmental cleanup and pollution control (Barik, Kulkarni, & Gogate, 2016).

Safety And Hazards

4-Chlorobutan-2-ol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also noted that liquid and vapour are flammable, and moderate fire hazard when exposed to heat or flame .

properties

IUPAC Name

4-chlorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIPCJUTXDZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499975
Record name 4-Chlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobutan-2-ol

CAS RN

2203-34-1
Record name 4-Chlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Ibrahim, TJ Grattan, JS Whitehurst - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… 4-Chlorobutan-2-ol.-A stirred solution of methyl vinyl ketone (35 g) in chloroform (500 cm3) at - 10 "C was treated with hydrogen chloride (18.2 g) during 1 h. The resulting dark brown …
Number of citations: 9 pubs.rsc.org
A Artaryan, A Mardyukov, K Kulbitski… - The Journal of …, 2017 - ACS Publications
… The residue was purified by chromatography on silica gel (eluent: gradient CH 2 Cl 2 /pentane) to give 0.45 g (73% yield) of 4-chlorobutan-2-ol. 4-Chlorobutan-2-ol. (46) …
Number of citations: 34 pubs.acs.org
P ANEN, S PELTONEN, JHY YPPK - Acta Chem. Scand, 1973 - actachemscand.org
… 3chlorobutan-I-ol and 4-chlorobutan-2-ol in the ratio of 4:1 by comparison with known compounds using gas-chromatography. 4-Chlorobutan-2-ol was prepared from 2-methyloxetane …
Number of citations: 0 www.actachemscand.org
PB Farmer, M Jarman, T Facchinetti… - Chemico-Biological …, 1977 - Elsevier
… of 4-chlorobutan-2-ol with benzylamine and hydrogenolysis of the product over Pd/C) and triethylamine (15 g, 0.15 mol) in dry dioxan (100 ml) was added to a solution of N,N-bis(2-…
Number of citations: 9 www.sciencedirect.com

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